molecular formula C11H11NO3 B1586943 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid CAS No. 56137-52-1

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No. B1586943
CAS RN: 56137-52-1
M. Wt: 205.21 g/mol
InChI Key: KIXWRXJXMVUWCP-UHFFFAOYSA-N
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Description

“2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” is a compound with the empirical formula C11H11NO3 . It is a heterocyclic compound and is part of the class of organic compounds known as anilides . It is a tyrosine kinase inhibitor that has been shown to have high efficacy .


Synthesis Analysis

The synthesis of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The molecular structure of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” was characterized by Ultraviolet, FT-Infra Red, 1H, 13C Nuclear Magnetic Resonance and mass spectroscopy . The compound was further subjected to quantum chemical calculations at the level of density functional theory (DFT) using 6-31G (d,p) basis sets method with B3LYP and CAM-B3LYP hybrid functionals .


Chemical Reactions Analysis

The chemical reactions involving “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” are influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid” include a boiling point of 494.6 ℃ at 760 mmHg .

Scientific Research Applications

Spectroscopic Analysis and Theoretical Approach

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives have been extensively studied through spectroscopic methods and computational techniques. For instance, the spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using techniques like X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy provides insights into its structure and properties (Devi et al., 2018). These studies, often combined with density functional theory (DFT), are crucial in understanding the molecular characteristics of such compounds.

Applications in Synthesis of Complex Molecules

The compound and its related structures are key in synthesizing more complex molecules. For example, the synthesis of a library of 6-(5-oxo-1-phenylpyrrolidine-3-yl)pyrimidine-5-carboxamides demonstrates its utility in creating diverse chemical libraries for potential pharmaceutical applications (Črček et al., 2012). These synthetic routes often involve multiple steps and can lead to a range of compounds with varying properties and potential applications.

Nonlinear Optical Properties and Material Science

Investigations into the nonlinear optical properties of compounds like 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal potential applications in material science, particularly in the field of future nonlinear optical (NLO) materials (Devi et al., 2018). These studies are significant for the development of new materials with specific optical properties.

Antimicrobial Activity

Research on derivatives of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, such as those with antibacterial properties, contributes to the search for new pharmaceutical agents. For instance, investigations into the synthesis and antibacterial activity of certain pyrrolidine derivatives highlight their potential as antibacterial agents (Egawa et al., 1984).

Advanced Synthesis Techniques

Developments in the synthesis of derivatives of 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, such as automated, accelerated nanoscale synthesis, are pushing the boundaries of chemical synthesis. These advancements enable the rapid production of a vast array of derivatives, potentially expediting the discovery of novel compounds for various applications (Osipyan et al., 2020).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring, which is a key feature of “2-Oxo-1-phenylpyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-oxo-1-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXWRXJXMVUWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971505
Record name 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

CAS RN

56137-52-1
Record name 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2-oxo-1-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056137521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid
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Record name 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of aniline (0.803 mL; 8.82 mmol) and 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.5 g; 2.94 mmol) in ethanol (3 mL) was irradiated in a microwave oven for 3 minutes at 100° C. and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 30 to 100% ethyl acetate in heptane with 5% acetic acid) to afford 0.456 g (76%) of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid.
Quantity
0.803 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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